molecular formula C23H21NO2S B14186505 3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-28-6

3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one

Cat. No.: B14186505
CAS No.: 919083-28-6
M. Wt: 375.5 g/mol
InChI Key: VHSGVSCWVNQMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group and a sulfanyl group attached to an anilino moiety, which is further connected to a phenylbutenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the condensation reaction between benzoylacetone and 4-methoxythiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

On an industrial scale, the synthesis may involve similar condensation reactions but with optimized conditions for higher yield and purity. Catalysts such as palladium or other transition metals might be used to enhance the reaction efficiency. The process is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl and sulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl and sulfanyl groups in 3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one imparts unique electronic and steric properties, making it particularly effective in certain biological and chemical applications. Its ability to undergo various chemical reactions also adds to its versatility as a research compound.

Properties

CAS No.

919083-28-6

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C23H21NO2S/c1-17(16-22(25)18-8-4-3-5-9-18)24-21-10-6-7-11-23(21)27-20-14-12-19(26-2)13-15-20/h3-16,24H,1-2H3

InChI Key

VHSGVSCWVNQMAV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.